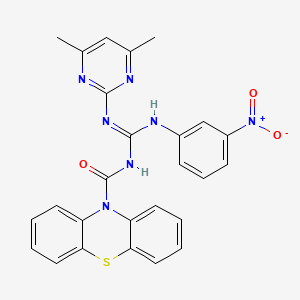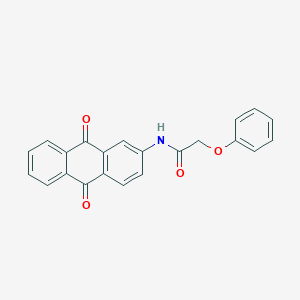![molecular formula C25H24N4O5S B11636138 ethyl N-[(5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate](/img/structure/B11636138.png)
ethyl N-[(5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El glicinato de etilo N-[(5-{4-[(4-hidroxifenil)amino]ftalazin-1-il}-2-metilfenil)sulfonil] es un compuesto orgánico complejo con posibles aplicaciones en diversos campos como la química, la biología, la medicina y la industria. Este compuesto se caracteriza por su estructura única, que incluye un grupo ftalazin-1-il, un grupo sulfonil y un éster de glicinato.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del glicinato de etilo N-[(5-{4-[(4-hidroxifenil)amino]ftalazin-1-il}-2-metilfenil)sulfonil] normalmente implica varios pasos, incluida la formación de compuestos intermedios. El proceso puede comenzar con la preparación del derivado de ftalazin-1-il, seguido de la introducción del grupo sulfonil y el acoplamiento final con el éster de glicinato. Los reactivos comunes utilizados en estas reacciones incluyen cloruros de sulfonilo, aminas y ésteres. Las condiciones de reacción a menudo implican el uso de disolventes como diclorometano o etanol, y catalizadores como trietilamina o piridina.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. El uso de técnicas de cribado de alto rendimiento y optimización puede mejorar la eficiencia y el rendimiento de la síntesis. Los métodos de purificación como la recristalización, la cromatografía y la destilación se emplean para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El glicinato de etilo N-[(5-{4-[(4-hidroxifenil)amino]ftalazin-1-il}-2-metilfenil)sulfonil] puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden implicar el uso de agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, donde los grupos sulfonil o amino son reemplazados por otros grupos funcionales.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y nucleófilos (por ejemplo, aminas, tioles). Las condiciones de reacción pueden variar según la transformación deseada, pero normalmente implican temperaturas controladas, disolventes específicos y catalizadores.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes. Las reacciones de sustitución pueden conducir a la formación de varios derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
El glicinato de etilo N-[(5-{4-[(4-hidroxifenil)amino]ftalazin-1-il}-2-metilfenil)sulfonil] tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Biología: Investigado por su potencial como sonda bioquímica o inhibidor en estudios enzimáticos.
Medicina: Explorado por su potencial terapéutico en el tratamiento de enfermedades como el cáncer, la inflamación y las infecciones.
Industria: Utilizado en el desarrollo de nuevos materiales, catalizadores y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del glicinato de etilo N-[(5-{4-[(4-hidroxifenil)amino]ftalazin-1-il}-2-metilfenil)sulfonil] implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un inhibidor o modulador de enzimas, receptores o vías de señalización. Sus efectos están mediados por la unión a sitios activos o sitios alostéricos, lo que lleva a cambios en la actividad o función de las moléculas diana.
Comparación Con Compuestos Similares
El glicinato de etilo N-[(5-{4-[(4-hidroxifenil)amino]ftalazin-1-il}-2-metilfenil)sulfonil] puede compararse con otros compuestos similares, tales como:
- Glicinato de etilo N-[(5-{4-[(4-hidroxifenil)amino]ftalazin-1-il}-2-metilfenil)sulfonil]alaninato
- Glicinato de etilo N-[(5-{4-[(4-hidroxifenil)amino]ftalazin-1-il}-2-metilfenil)sulfonil]valinato
Estos compuestos comparten similitudes estructurales pero difieren en la naturaleza del grupo éster de aminoácido. Las características únicas del glicinato de etilo N-[(5-{4-[(4-hidroxifenil)amino]ftalazin-1-il}-2-metilfenil)sulfonil], como sus grupos funcionales específicos e interacciones moleculares, contribuyen a sus propiedades y aplicaciones distintivas.
Propiedades
Fórmula molecular |
C25H24N4O5S |
|---|---|
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
ethyl 2-[[5-[4-(4-hydroxyanilino)phthalazin-1-yl]-2-methylphenyl]sulfonylamino]acetate |
InChI |
InChI=1S/C25H24N4O5S/c1-3-34-23(31)15-26-35(32,33)22-14-17(9-8-16(22)2)24-20-6-4-5-7-21(20)25(29-28-24)27-18-10-12-19(30)13-11-18/h4-14,26,30H,3,15H2,1-2H3,(H,27,29) |
Clave InChI |
VESKTABPRSRCFM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11636056.png)
![4-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B11636060.png)


![8-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11636070.png)

![(2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11636081.png)

![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11636108.png)
![6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11636109.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11636128.png)
![2-Amino-1-(2,6-difluorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11636145.png)
![2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11636150.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B11636156.png)
